

Palmatine iodide mechanism validation

PI3K/AKT pathway

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Compound Focus: Palmatine iodide

CAS No.: 4880-79-9

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Palmatine vs. Clinical PI3K Inhibitors

The table below compares the natural compound Palmatine with several established clinical PI3K inhibitors, highlighting key differences in origin, target, and status.

Inhibitor Name	Type / Origin	Primary Molecular Target	Key Indications (Approved or Studied)	Development Status
Palmatine	Natural isoquinoline alkaloid [1]	Broad components of PI3K/AKT/mTOR pathway (PI3K, AKT, mTOR) [1]	Canine Mammary Gland Tumors (CMTs) [1]	Preclinical research stage [1]
Alpelisib (Piqray)	Synthetic drug [2]	PI3K α (alpha isoform) [2]	HR+/HER2- breast cancer with PIK3CA mutation [3] [2]	FDA & NMPA approved [3]
Idelalisib (Zydelig)	Synthetic drug [2]	PI3K δ (delta isoform) [2]	Chronic lymphocytic leukemia (CLL),	FDA approved [2]

Inhibitor Name	Type / Origin	Primary Molecular Target	Key Indications (Approved or Studied)	Development Status
			Follicular lymphoma [2]	
Copanlisib (Aliqopa)	Synthetic drug [2]	Pan-PI3K inhibitor (α , β , δ , γ isoforms) [2]	Follicular lymphoma [2]	FDA approved [2]
Inavolisib	Synthetic drug [3]	PI3K α (alpha isoform) [3]	HR+/HER2- breast cancer with PIK3CA mutation [3]	FDA & NMPA approved (2025 consensus) [3]

Experimental Evidence for Palmatine

The anti-cancer effect of palmatine via PI3K/AKT pathway inhibition has been demonstrated in a study on canine mammary gland tumor (CMT) cells and a mouse model. Key experimental findings are summarized below.

Experimental Model	Key Findings	Reported Quantitative Data (vs. Control)
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| **In Vitro (CMT-U27 cells)** | • Reduced cell proliferation and induced cell death. • Decreased protein expression of PI3K, p-AKT, and mTOR. • Suppressed cell migration [1]. | • Cell viability: Significant reduction ($p < 0.01$) at concentrations of 0.2-0.5 mg/mL [1]. | | **In Vivo (Mouse CMT-U27 xenograft)** | • Inhibited tumor growth. • Decreased expression of PI3K/AKT pathway proteins in tumor tissue. • Disrupted tumor vasculature and inhibited metastasis to lymph nodes [1]. | • Tumor volume: Significant inhibition ($p < 0.05$) with 50 mg/kg daily dose for 21 days [1]. |

Detailed Experimental Protocols

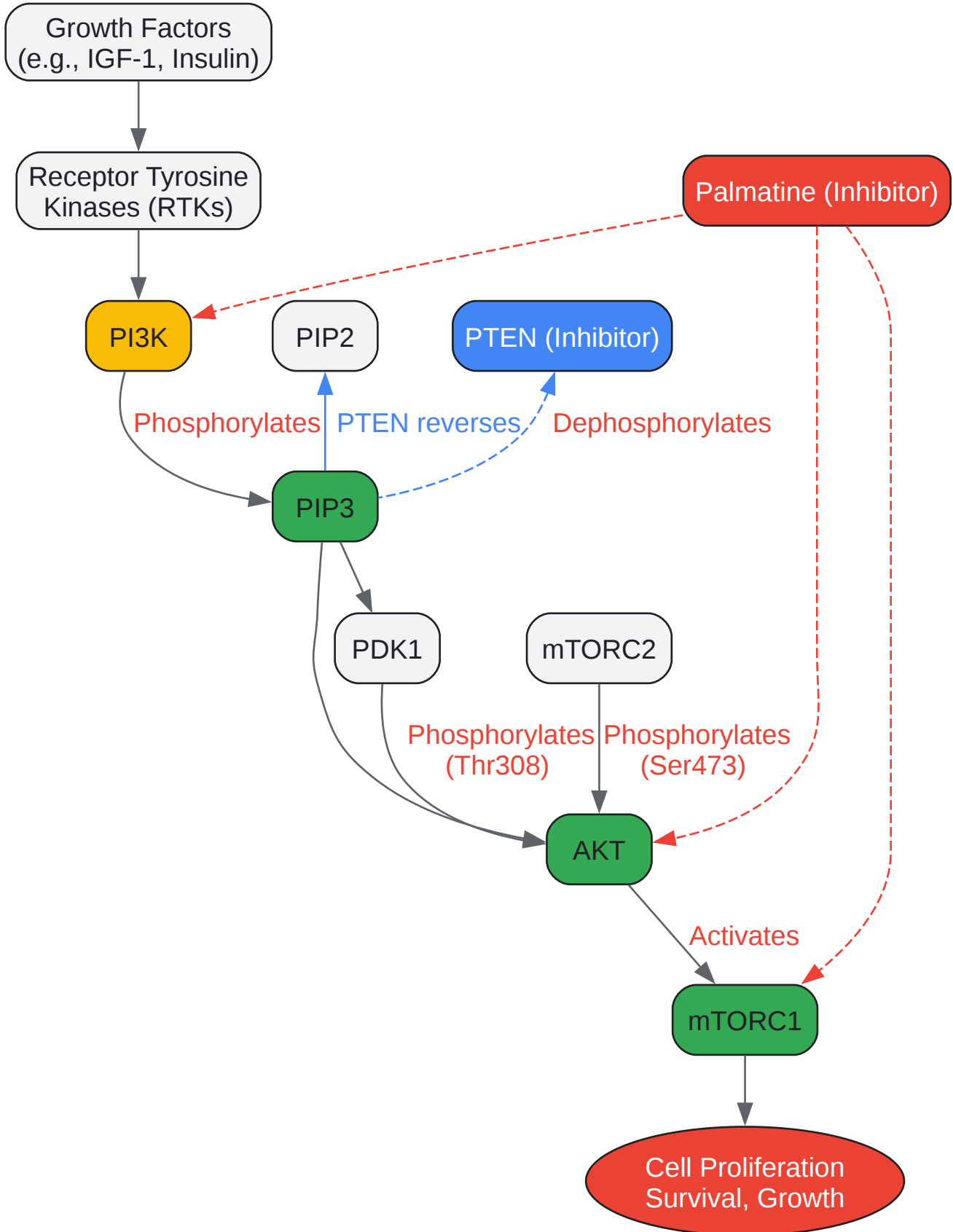
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the palmatine study [1].

- **Cell Culture:** CMT-U27 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in 5% CO₂ [1].
- **Cell Viability Assay (MTS):** Cells were seeded in 96-well plates and treated with various concentrations of palmatine for 18 hours. CellTiter 96 AQueous One Solution Reagent was added, and absorbance was measured to determine viable cell number [1].
- **Protein Analysis (Western Blotting):** Treated cells or homogenized tumor tissues were lysed. Proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against targets like PI3K, p-AKT, and mTOR, followed by detection with secondary antibodies [1].
- **Cell Migration Assay:** The migration capability of CMT-U27 cells was assessed after palmatine treatment, likely using a method like a transwell or wound-healing assay [1].
- **In Vivo Xenograft Model:** Nude mice were injected with CMT-U27 cells into the mammary fat pad. After tumor formation, mice were divided into two groups: one treated with 50 mg/kg palmatine via intraperitoneal injection daily for 21 days, and an untreated control group. Tumor volume was measured regularly [1].

PI3K/AKT/mTOR Pathway Diagram

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, which is critical in regulating cell growth and survival, and is often dysregulated in cancers. It shows how external signals activate PI3K, leading to the activation of AKT and mTOR, and subsequent promotion of cell processes like proliferation and survival. The diagram also highlights the inhibitory actions of PTEN and the mechanism of palmatine, as identified in research.

PI3K/AKT/mTOR Signaling Pathway and Palmitine Inhibition



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Interpretation of Findings and Research Implications

The experimental data indicates that palmatine acts as a **multi-component inhibitor** of the PI3K/AKT pathway, reducing levels of key proteins like PI3K, p-AKT, and mTOR [1]. This broad mechanism differs from many clinical inhibitors that target specific isoforms.

- **Therapeutic Potential:** The study provides a strong foundation for considering palmatine in veterinary oncology for CMTs. Its anti-angiogenic and anti-metastatic effects are particularly valuable [1].
- **Research Gap:** Current evidence is confined to canine models. **Extensive research is required** to validate its efficacy, optimal dosing, and safety in humans.
- **Considerations for Clinical Use:** Established PI3K inhibitors, while effective, are associated with significant adverse effects including severe hyperglycemia, skin rashes, diarrhea, and liver toxicity [2]. The safety profile of palmatine in a clinical setting remains to be determined.

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